L-PHENYLALANINE-N-T-BOC (2-13C)
Description
Significance of Isotopic Labeling in Chemical and Biological Systems
Isotopic labeling is a powerful technique that involves the incorporation of isotopes, which are variants of a particular chemical element with a different number of neutrons, into molecules. wikipedia.org This substitution of an atom with its isotope creates a "labeled" compound that can be tracked and monitored as it moves through a biological system or participates in a chemical reaction. wikipedia.orgcreative-proteomics.com The use of stable, non-radioactive isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) is particularly advantageous as they are safe for use in a wide range of studies, including those involving live cells and even human trials. chempep.com
The primary utility of stable isotope labeling lies in its ability to facilitate the precise tracking and quantification of molecules. creative-proteomics.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate between the labeled (heavy) and unlabeled (light) forms of a molecule based on their mass difference or nuclear magnetic properties. fiveable.me This allows researchers to follow the metabolic fate of a labeled compound, elucidate complex biochemical pathways, and measure the abundance of specific proteins or metabolites with high accuracy. nih.gov
One of the most prominent applications of stable isotope labeling is in quantitative proteomics, particularly through a method called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). wikipedia.org In SILAC, cells are grown in a medium where a standard amino acid is replaced by its heavy isotope-labeled counterpart. psu.edu This results in the incorporation of the heavy amino acid into all newly synthesized proteins. wikipedia.org By comparing the mass spectra of proteins from cells grown in "light" and "heavy" media, scientists can accurately quantify differences in protein expression levels between different experimental conditions. psu.edu This method is lauded for its accuracy and reproducibility in studying cellular signaling, protein-protein interactions, and changes in the proteome in response to various stimuli. wikipedia.org
Role of L-Phenylalanine as a Fundamental Amino Acid Probe
L-Phenylalanine, an essential aromatic amino acid, serves as a crucial building block for proteins and is a precursor for other important biomolecules. Its unique aromatic side chain makes it a valuable probe in various research applications. The intrinsic fluorescence of the phenylalanine ring, although weaker than that of tryptophan, can be used to study protein structure and dynamics. nih.gov
Furthermore, modifications to the phenylalanine ring can create powerful research tools. For instance, the introduction of a cyano group to form p-cyano-phenylalanine results in a fluorescent probe with enhanced quantum yield that is sensitive to its local environment, making it suitable for studying protein binding and folding. nih.gov The aromatic ring of phenylalanine also allows for interactions with other molecules through π-π stacking, a phenomenon that can be exploited in the development of sensing platforms. nih.gov For example, gold nanoclusters stabilized by phenylalanine have been used to detect molecules that interfere with these π-π interactions. nih.gov
In the context of isotopic labeling, L-phenylalanine is frequently used in SILAC-based proteomics and metabolic studies to track protein synthesis and turnover. wikipedia.org Its incorporation into proteins allows for the precise quantification of changes in the proteome under different conditions.
Strategic Utility of N-t-Boc Protection in Amino Acid Chemistry
In the synthesis of peptides and other complex molecules involving amino acids, it is often necessary to protect the reactive amino group to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.comwikipedia.org
The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). total-synthesis.com This reaction forms a carbamate (B1207046), which is significantly less nucleophilic than the original amine, thus protecting it from participating in subsequent reactions. total-synthesis.com The Boc group is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it compatible with a wide range of chemical transformations. total-synthesis.com
A key advantage of the Boc protecting group is its orthogonality to other common protecting groups used in peptide synthesis, such as the Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl) groups. total-synthesis.com This orthogonality allows for the selective removal of one protecting group while leaving others intact, a crucial strategy in the stepwise synthesis of complex peptides. total-synthesis.com The deprotection of the Boc group is typically achieved using acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which cleave the carbamate to regenerate the free amine. wikipedia.org
Contextualizing L-PHENYLALANINE-N-T-BOC (2-13C) in Advanced Research Methodologies
L-PHENYLALANINE-N-T-BOC (2-¹³C) is a specialized chemical compound that combines the key features discussed above: a stable isotope label, a fundamental amino acid, and a protective group. The ¹³C isotope is specifically positioned at the second carbon (the α-carbon) of the phenylalanine molecule.
This specific labeling at the α-carbon is particularly useful for several advanced research applications:
Metabolic Flux Analysis: By introducing L-PHENYLALANINE-N-T-BOC (2-¹³C) into a biological system, researchers can trace the metabolic fate of the α-carbon of phenylalanine. This allows for the detailed study of pathways involved in its catabolism and its incorporation into other molecules.
Quantitative Proteomics: In SILAC-based experiments, the known mass shift introduced by the ¹³C label in L-PHENYLALANINE-N-T-BOC (2-¹³C) allows for the precise and accurate quantification of proteins containing this amino acid. creative-peptides.com
NMR-Based Structural Biology: The ¹³C label serves as a sensitive probe in NMR spectroscopy. It can provide valuable information about the local environment of the phenylalanine residue within a protein, aiding in the determination of protein structure and dynamics. isotope.com
The N-t-Boc protecting group ensures that the labeled amino acid can be efficiently incorporated into peptides during solid-phase or solution-phase synthesis. organic-chemistry.orgrsc.org Once the peptide is synthesized, the Boc group can be removed, leaving the ¹³C-labeled phenylalanine residue at the desired position within the peptide chain. This allows for the creation of custom-designed labeled peptides for use as internal standards in mass spectrometry or as probes in binding and functional assays.
Properties
Molecular Weight |
266.30 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for Position Specific Carbon 13 Enrichment and N T Boc Protection
Precursor Synthesis and Isotopic Carbon-13 Introduction at the C-2 Position
The introduction of a carbon-13 isotope at the C-2 position of phenylalanine can be achieved through both chemical and biosynthetic routes, each starting with a specific labeled precursor.
Chemical Synthesis:
Classic chemical methods for amino acid synthesis can be adapted to incorporate the ¹³C isotope at the alpha-carbon. Two common approaches are the Strecker synthesis and the acetamidomalonic ester synthesis.
Strecker Synthesis: This method involves the reaction of an aldehyde (phenylacetaldehyde) with ammonia (B1221849) and a cyanide source. To introduce the ¹³C label at the C-2 position, a labeled cyanide, such as potassium cyanide (K¹³CN), is used. vaia.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The resulting α-aminonitrile is then hydrolyzed to produce racemic DL-phenylalanine-[2-¹³C]. masterorganicchemistry.com
Acetamidomalonic Ester Synthesis: This route utilizes diethyl acetamidomalonate as the starting material. To introduce the label at the C-2 position, a specifically synthesized diethyl [2-¹³C]acetamidomalonate is required. This labeled malonic ester is then alkylated with benzyl (B1604629) bromide, followed by hydrolysis and decarboxylation to yield racemic DL-phenylalanine-[2-¹³C].
Biosynthetic (Enzymatic) Synthesis:
A more modern and stereospecific approach involves the use of genetically engineered microorganisms. Strains of Escherichia coli have been developed to overproduce L-phenylalanine. nih.govnih.gov By feeding these bacteria a specifically labeled carbon source, the ¹³C isotope can be directed into the desired position of the amino acid. For the synthesis of L-phenylalanine-[2-¹³C], [2-¹³C]glycerol can be used as the sole carbon source in the fermentation media. This method has the significant advantage of directly producing the desired L-enantiomer, thus avoiding a subsequent resolution step.
Optimization Strategies for Yield and Isotopic Purity
Maximizing both the chemical yield and the isotopic purity is paramount for the efficient production of L-Phenylalanine-N-t-Boc (2-¹³C).
For chemical synthesis routes , optimization involves fine-tuning reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. Purification of intermediates and the final product through techniques like recrystallization or column chromatography is crucial for removing chemical impurities.
For isotopic purity , the primary concern is minimizing isotopic scrambling, where the ¹³C label migrates to other positions in the molecule. In biosynthetic methods, this can be addressed by using specific strains of E. coli that have been engineered to channel the flux of the labeled carbon source more directly into the phenylalanine biosynthesis pathway. nih.govnih.gov The composition of the fermentation medium is also critical to prevent dilution of the isotopic label from other carbon sources. The final isotopic enrichment is typically determined using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Comparative Analysis of Synthetic Pathways for L-PHENYLALANINE-N-T-BOC (2-13C)
The choice of synthetic pathway depends on factors such as cost, scalability, desired stereochemical purity, and available expertise.
| Pathway | Starting Materials | Stereoselectivity | Advantages | Disadvantages |
| Strecker Synthesis | Phenylacetaldehyde, K¹³CN, Ammonia | Racemic (produces DL-mixture) | Uses readily available and relatively inexpensive starting materials. vaia.comwikipedia.org | Requires handling of highly toxic cyanide. masterorganicchemistry.com Produces a racemic mixture that necessitates a chiral resolution step, adding complexity and reducing overall yield. researchgate.netnih.govnih.gov |
| Acetamidomalonic Ester Synthesis | Diethyl [2-¹³C]acetamidomalonate, Benzyl Bromide | Racemic (produces DL-mixture) | A well-established and versatile method for amino acid synthesis. Avoids the use of free cyanide in the main sequence. | The labeled starting material is a specialty chemical and can be expensive. Also produces a racemic mixture requiring resolution. |
| Biosynthesis (Enzymatic) | Engineered E. coli, [2-¹³C]Glycerol | Stereospecific (produces L-enantiomer) | Directly produces the desired L-enantiomer, eliminating the need for chiral resolution. nih.govresearchgate.net Can be more environmentally friendly ("greener") than chemical synthesis. | Requires expertise in fermentation and molecular biology. Downstream processing to isolate the product from the fermentation broth can be complex. Potential for isotopic dilution if not carefully controlled. nih.gov |
Scale-Up Considerations for Research and Industrial Applications
Transitioning the synthesis of L-Phenylalanine-N-t-Boc (2-¹³C) from the laboratory bench to a larger scale for research or industrial use presents distinct challenges for each synthetic approach.
For chemical syntheses like the Strecker method, major scale-up hurdles include the safe handling and disposal of large quantities of hazardous materials such as potassium cyanide. wikipedia.org The efficiency of large-scale chiral resolution can also be a significant bottleneck, often requiring specialized chromatographic equipment and leading to the loss of 50% of the material as the unwanted D-enantiomer. ut.ac.ir
For biosynthetic routes , the primary challenges lie in optimizing and maintaining consistent fermentation productivity in large-scale bioreactors. This includes controlling parameters like nutrient feed rates, oxygen levels, and pH to ensure high yields and prevent isotopic dilution. nih.gov The downstream processing, which involves separating the desired amino acid from a complex mixture of cellular components and media, must be efficient and scalable to ensure the purity and cost-effectiveness of the final product. nih.gov Despite these challenges, biosynthetic methods are often considered more amenable to large-scale, cost-effective production for many isotopically labeled compounds.
Advanced Spectroscopic Characterization for Isotopic Verification and Structural Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Assessment
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. acs.org For L-PHENYLALANINE-N-T-BOC (2-¹³C), specific NMR experiments are employed to confirm the ¹³C enrichment at the C-2 position.
Carbon-13 NMR Chemical Shift Analysis at the C-2 Position
¹³C NMR spectroscopy directly observes the carbon nuclei within a molecule. rsc.org In L-PHENYLALANINE-N-T-BOC (2-¹³C), the signal corresponding to the C-2 carbon will be significantly enhanced due to the isotopic enrichment. The chemical shift of this C-2 carbon is influenced by its chemical environment, including the attached amino and carboxyl groups, as well as the benzyl (B1604629) side chain. oregonstate.edulibretexts.org The expected chemical shift for the C-2 carbon in a phenylalanine derivative is typically in the range of 50-60 ppm. The presence of a strong signal in this region is a primary indicator of successful labeling.
| Carbon Position | Expected Chemical Shift (ppm) |
| C-2 (α-carbon) | ~55-58 |
| Carbonyl (Boc) | ~155 |
| Quaternary (Boc) | ~80 |
| Methyl (Boc) | ~28 |
| Benzyl CH₂ | ~38 |
| Phenyl C-1' | ~137 |
| Phenyl C-2'/6' | ~129 |
| Phenyl C-3'/5' | ~128 |
| Phenyl C-4' | ~127 |
| Carboxyl | ~175 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Proton-Carbon Coupling (¹H-¹³C HSQC/HMBC) for Positional Confirmation
Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unequivocally confirming the position of the ¹³C label.
¹H-¹³C HSQC: This experiment shows correlations between protons and the carbon atoms they are directly attached to. diva-portal.orgmdpi.com For L-PHENYLALANINE-N-T-BOC (2-¹³C), a strong correlation peak will be observed between the proton attached to the C-2 carbon (the α-proton) and the C-2 carbon itself. hmdb.ca This provides direct evidence that the isotopic label is at the C-2 position.
¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. unl.edu In the case of L-PHENYLALANINE-N-T-BOC (2-¹³C), the α-proton (H-2) should show correlations to the carbonyl carbon of the Boc group, the carboxyl carbon, and the C-1' and C-2'/C-6' carbons of the phenyl ring. Conversely, protons of the benzyl group (H-3) should show a correlation to the labeled C-2 carbon. These long-range correlations build a connectivity map that confirms the structural integrity and the specific location of the ¹³C isotope.
Quantitative NMR for Determination of Isotopic Purity
Quantitative NMR (qNMR) can be used to determine the isotopic purity of L-PHENYLALANINE-N-T-BOC (2-¹³C). scienceopen.com By acquiring a ¹³C NMR spectrum under quantitative conditions (ensuring full relaxation of all carbon nuclei), the integral of the enhanced C-2 signal can be compared to the signals of the natural abundance ¹³C signals of other carbons in the molecule, such as the carbons of the tert-butyl group. nih.gov This comparison allows for a calculation of the percentage of ¹³C enrichment at the C-2 position. The use of an internal standard with a known concentration can further enhance the accuracy of this quantification. nih.gov
Mass Spectrometry (MS) for Isotopic Composition and Purity Evaluation
High-Resolution Mass Spectrometry for Molecular Ion Confirmation
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight of the compound. For L-PHENYLALANINE-N-T-BOC (2-¹³C), the expected molecular weight will be one mass unit higher than its unlabeled counterpart due to the presence of the ¹³C isotope. HRMS can confirm this mass difference with high accuracy, providing strong evidence for successful isotopic labeling.
| Compound | Molecular Formula | Exact Mass (monoisotopic) |
| L-Phenylalanine-N-t-Boc | C₁₄H₁₉NO₄ | 265.1314 |
| L-Phenylalanine-N-t-Boc (2-¹³C) | ¹³C₁C₁₃H₁₉NO₄ | 266.1348 |
Isotopic Pattern Analysis for Enrichment Verification
Mass spectrometry also reveals the isotopic pattern of a molecule, which is the distribution of isotopic peaks due to the natural abundance of isotopes like ¹³C and ¹⁸O. For an unlabeled compound, the M+1 peak (the peak one mass unit higher than the monoisotopic peak) has a relative intensity determined by the number of carbon atoms. In L-PHENYLALANINE-N-T-BOC (2-¹³C) with high isotopic enrichment, the peak corresponding to the labeled molecule (M+1 relative to the unlabeled compound) will be the most abundant peak in the molecular ion cluster. The relative intensities of the M, M+1, and M+2 peaks can be analyzed to determine the percentage of ¹³C enrichment, corroborating the results obtained from qNMR. nih.gov This analysis provides a comprehensive picture of the isotopic purity of the sample.
Fragmentation Pathway Elucidation via MS/MS
The fragmentation of N-Boc protected amino acids under collision-induced dissociation (CID) typically follows predictable pathways. The primary fragmentation events involve the tert-butoxycarbonyl (Boc) protecting group. The molecular ion of L-Phenylalanine-N-t-Boc (2-¹³C) has a monoisotopic mass of approximately 266.13 g/mol .
Common fragmentation pathways observed include:
Loss of isobutylene (B52900) (C₄H₈): A characteristic fragmentation of the Boc group is the neutral loss of 56 Da, resulting from the elimination of isobutylene. This produces a carbamic acid intermediate which readily decarboxylates.
Loss of the entire Boc group: A neutral loss of 100 Da corresponding to the C₅H₈O₂ (isobutylene + CO₂) fragment is frequently observed.
Loss of the tert-butyl group: Cleavage can occur to lose the tert-butyl cation ((CH₃)₃C⁺), though the neutral loss of isobutylene is often more favorable.
Decarboxylation: The loss of carbon dioxide (CO₂) from the carboxylic acid terminus can occur, leading to a fragment with a mass loss of 44 Da.
In the case of L-Phenylalanine-N-t-Boc (2-¹³C), the ¹³C label at the alpha-carbon serves as a marker. Any fragment containing this carbon will have a mass shift of +1 Da compared to the corresponding fragment from the unlabeled compound. The fragmentation of peptides containing a phenylalanine residue often involves the benzyl group and can lead to the formation of specific sequence ions. nih.gov For the single, protected amino acid, fragmentation will primarily center on the protecting group and the carboxylic acid moiety.
A proposed fragmentation pathway based on these principles is detailed in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss | Fragment Description |
| 266.13 | 210.08 | 56.05 | C₄H₈ | Loss of isobutylene from the Boc group. The ¹³C remains on the carbamic acid intermediate. |
| 266.13 | 167.08 | 99.05 | C₅H₉O₂ | Loss of the entire Boc group, resulting in the protonated ¹³C-phenylalanine. |
| 266.13 | 121.06 | 145.07 | C₈H₉O₂ | Loss of the carboxyl group and the benzyl side chain. |
| 210.08 | 166.09 | 44.00 | CO₂ | Decarboxylation of the fragment formed after isobutylene loss. |
Note: The m/z values are calculated based on the monoisotopic masses and the presence of the ¹³C label. Actual observed values may vary slightly depending on the mass spectrometer and ionization mode.
Spectroscopic Methods for Chiral Purity Determination
Ensuring the enantiomeric purity of chiral compounds is critical, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. Several spectroscopic methods are employed to determine the chiral purity of N-Boc-L-phenylalanine.
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a cornerstone technique for separating enantiomers. cat-online.com It is often coupled with mass spectrometry (HPLC-MS/MS) for sensitive and accurate quantification. digitellinc.comnih.gov
Principle: The separation is achieved using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different stabilities, leading to different retention times for the L- and D-enantiomers.
Application: A sample of N-Boc-phenylalanine is dissolved and injected into the HPLC system equipped with a chiral column. The enantiomers are separated and then detected, often by UV absorbance. For high sensitivity and specificity, the eluent is directed to a mass spectrometer. This allows for the detection of trace amounts of the undesired D-isomer, with reporting limits often as low as 0.1%. cat-online.comdigitellinc.com
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy can be a powerful tool for determining enantiomeric excess (ee). rsc.orgnih.gov
Principle: In a standard achiral solvent, the NMR spectra of two enantiomers are identical. To differentiate them, a chiral resolving agent is used. This can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The agent forms transient diastereomeric complexes with the enantiomers, which are no longer mirror images and thus have distinct NMR spectra (different chemical shifts). nih.govnih.gov
Application: A sample of N-Boc-L-phenylalanine is dissolved in a suitable NMR solvent, and a known amount of a chiral resolving agent is added. The ¹H or ¹³C NMR spectrum is then acquired. The presence of the D-enantiomer would be indicated by a separate set of signals. The enantiomeric excess can be calculated by integrating the signals corresponding to each enantiomer.
Circular Dichroism (CD) Spectroscopy CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov
Principle: Enantiomers have equal but opposite CD spectra (Cotton effects). A pure enantiomer will exhibit a characteristic CD spectrum, while a racemic mixture will have no CD signal.
Application: The CD spectrum of a sample of N-Boc-L-phenylalanine can be measured and compared to the spectrum of a pure standard. The magnitude of the CD signal is directly proportional to the enantiomeric excess. This method is particularly useful for rapid analysis but may be less accurate than chromatography for quantifying very low levels of an enantiomeric impurity. nih.gov
| Method | Principle | Typical Application | Advantages | Limitations |
| Chiral HPLC-MS/MS | Differential interaction with a chiral stationary phase leading to separation. cat-online.comdigitellinc.com | Accurate quantification of enantiomeric purity, even at trace levels. nih.gov | High accuracy, high sensitivity, well-established. digitellinc.comnih.gov | Requires specialized chiral columns, can be time-consuming. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral resolving agent, resulting in distinct NMR signals. nih.gov | Determination of enantiomeric excess without physical separation. | Provides structural information, non-destructive. | Lower sensitivity than HPLC, requires chiral resolving agents. nih.gov |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light by enantiomers. nih.gov | Rapid assessment of enantiomeric purity and confirmation of absolute configuration. | Fast, requires small sample amounts. | Less accurate for precise quantification of low-level impurities. nih.gov |
Applications in Advanced Biomolecular and Mechanistic Research
Utilization in Peptide and Protein Synthesis for Structural and Dynamics Studies
The strategic placement of a ¹³C label within an amino acid is invaluable for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), providing an atomic-level probe to study molecular structure and behavior. The N-t-Boc protecting group is a cornerstone of established peptide synthesis methodologies, facilitating the controlled, stepwise assembly of peptide chains.
Solid-Phase Peptide Synthesis (SPPS) Incorporating Labeled L-Phenylalanine
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides in a laboratory setting. The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a classical approach in SPPS. In this strategy, the temporary Boc group protects the alpha-amino group of the incoming amino acid, while more robust, benzyl-based groups typically protect reactive side chains. peptide.compeptide.com
The incorporation of L-Phenylalanine-N-t-Boc (2-¹³C) follows this general procedure. The labeled amino acid is activated and coupled to the N-terminus of the resin-bound peptide chain. Following the coupling reaction, the resin is washed to remove excess reagents. The Boc protecting group is then removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a new amine group, ready for the next coupling cycle. peptide.compeptide.com The ¹³C label at the alpha-carbon (the C2 position) remains an integral part of the peptide backbone, acting as a specific spectroscopic marker in the final product.
Table 1: Key Steps in Boc-SPPS Cycle for Incorporating a Labeled Amino Acid
| Step | Action | Reagents | Purpose |
|---|---|---|---|
| 1. Deprotection | Removal of N-terminal Boc group from the resin-bound peptide. | Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) | Exposes the terminal amine for the next coupling reaction. |
| 2. Neutralization | Conversion of the TFA salt to a free amine. | Diisopropylethylamine (DIEA) in DCM | Prepares the N-terminus to be a nucleophile. |
| 3. Coupling | Addition of the next amino acid (e.g., L-Phenylalanine-N-t-Boc (2-¹³C)). | Coupling agents (e.g., DCC, HBTU) | Forms a new peptide bond. |
| 4. Washing | Rinsing the resin. | Solvents (e.g., DCM, Methanol) | Removes excess reagents and byproducts before the next cycle. |
This interactive table outlines the fundamental, repeated sequence of reactions in Solid-Phase Peptide Synthesis using the Boc protection strategy.
Solution-Phase Peptide Synthesis with N-t-Boc Protection
While SPPS is common for many peptides, solution-phase synthesis remains crucial, particularly for large-scale production or the synthesis of complex peptide segments. In this approach, all reactions occur in a solvent, and the products are purified after each step. The use of L-Phenylalanine-N-t-Boc (2-¹³C) in this method is analogous to its use in SPPS.
The N-t-Boc group provides temporary protection for the amino terminus while the carboxyl group is activated (e.g., as an active ester) to facilitate the formation of a peptide bond with the amino group of another amino acid or peptide fragment in solution. nih.gov After the coupling step, the Boc group is cleaved under acidic conditions, and the resulting peptide can be purified before proceeding to the next coupling step. This method allows for the creation of isotopically labeled peptide fragments that can be assembled into larger proteins. nih.gov
Investigation of Peptide Conformation and Interactions
The primary reason for incorporating a ¹³C label is for detailed structural and dynamic analysis, primarily using NMR spectroscopy. Isotopic labeling with ¹³C enhances NMR sensitivity and allows for the application of specialized techniques to study molecules of increasing size and complexity. rsc.orgnih.gov
When L-Phenylalanine (2-¹³C) is part of a peptide, the labeled alpha-carbon provides a unique signal that can be monitored to gain insights into:
Molecular Conformation: Solid-state NMR (SSNMR) on uniformly or selectively ¹³C-labeled peptides can provide powerful restraints on molecular structure, such as internuclear distances and bond orientations. mdpi.combohrium.com The specific label at the alpha-carbon of phenylalanine can report on the local backbone conformation (phi and psi torsion angles).
Protein Dynamics: NMR relaxation experiments focused on the ¹³C-labeled site can reveal information about the motion and flexibility of the peptide backbone at that specific residue.
Intermolecular Interactions: Changes in the chemical shift of the ¹³C nucleus can indicate binding events or environmental changes, helping to map interaction surfaces with other molecules, such as proteins, nucleic acids, or small-molecule ligands. mdpi.com
Table 2: Research Findings from ¹³C-Labeled Peptide Studies
| Technique | Finding | Application | Reference |
|---|---|---|---|
| Solid-State NMR (SSNMR) | Determination of molecular conformation from distance and angular restraints between ¹³C nuclei. | Structural analysis of peptides in solid forms, such as amyloid fibrils. | mdpi.combohrium.com |
| Solution NMR | Characterization of intra- and intermolecular interactions by monitoring ¹³C chemical shifts in various solvents. | Understanding how a peptide interacts with its environment and other molecules. | mdpi.com |
This interactive table summarizes key research applications and findings enabled by the use of ¹³C-labeled amino acids in peptides.
Insights into Metabolic Flux and Pathway Elucidation
Stable isotope labeling is a cornerstone of metabolic research, allowing scientists to trace the journey of atoms through complex biochemical networks. unt.edu By providing cells with a substrate containing a ¹³C label, researchers can track the incorporation of this isotope into various downstream metabolites.
Tracing Carbon Flow in Biological Systems via ¹³C Isotope Tracking
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a cell's metabolic network. creative-proteomics.comfrontiersin.org The process involves culturing cells with a ¹³C-labeled substrate, such as a ¹³C-labeled amino acid. creative-proteomics.com As the cells metabolize the labeled compound, the ¹³C atom is distributed throughout the network.
After a period of growth, intracellular metabolites and protein-bound amino acids are extracted. The distribution of ¹³C within these molecules (the mass isotopomer distribution) is then measured using mass spectrometry or NMR. frontiersin.orgnih.gov This labeling pattern provides a detailed fingerprint of metabolic activity. By fitting this experimental data to a computational model of the cell's metabolic network, researchers can calculate the flux through various pathways, such as glycolysis, the TCA cycle, and amino acid metabolism. nih.govnih.gov Phenylalanine is one of the amino acids whose labeling patterns are analyzed to provide constraints for these flux calculations. nih.gov
Application in Cell Culture Models for Metabolic Profiling
Metabolic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. When combined with stable isotope tracers, it becomes a dynamic tool for understanding cellular physiology. nih.gov Using ¹³C-labeled amino acids in cell culture media allows for the precise tracking of nutrient utilization and the activity of metabolic pathways under specific conditions. nih.gov
For example, researchers can use ¹³C-labeled phenylalanine to probe metabolic differences between healthy and cancerous cells or to understand the metabolic response of production cell lines (like Chinese Hamster Ovary, or CHO, cells) to different culture conditions. nih.govnih.gov By analyzing the ¹³C enrichment in various metabolites, scientists can determine which pathways are more or less active, identify metabolic bottlenecks, and discover novel metabolic activities. nih.govvanderbilt.edu This approach is critical for fields like cancer research, where metabolic reprogramming is a key hallmark, and in biopharmaceutical production to optimize cell growth and protein synthesis. nih.gov
Quantitative Analysis of Intermediary Metabolism
Stable isotope labeling is a powerful method for tracing the metabolic fate of molecules within complex biological systems. By introducing compounds enriched with stable isotopes like ¹³C, researchers can follow their transformation through metabolic pathways.
| Metabolic Pathway | Analytical Technique | Information Gained |
| Protein Synthesis | Mass Spectrometry, NMR | Rate of protein production |
| Phenylalanine Hydroxylation | Mass Spectrometry | Flux to tyrosine synthesis |
| Phenylketonuria (PKU) models | Mass Spectrometry | Phenylalanine accumulation and alternative metabolite production |
High-Resolution Biomolecular NMR Spectroscopy for Protein Structure and Dynamics
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution. The introduction of ¹³C labels, particularly at specific positions, can significantly enhance the resolution and information content of NMR experiments, especially for larger proteins. biorxiv.org
Isotope-Edited and Isotope-Filtered NMR Experiments for Large Proteins
For large proteins, spectral overlap in traditional proton NMR spectra is a major challenge. Isotope-edited and isotope-filtered NMR experiments leverage the presence of ¹³C labels to simplify complex spectra. In an isotope-edited experiment, only signals from protons directly attached to a ¹³C nucleus are observed, effectively filtering out the majority of proton signals and reducing spectral crowding. bohrium.com The specific labeling of phenylalanine at the C2 position with ¹³C allows for the selective observation of the Cα-Hα correlation, providing a clear window into this specific residue within a large protein. Isotope-filtered experiments work in the opposite manner, selectively removing signals from protons attached to ¹³C, which can help in assigning the remaining resonances. These techniques are crucial for studying the structure and interactions of large, complex proteins and protein assemblies.
Probing Phenylalanine Side Chain Dynamics and Interactions
The dynamics of amino acid side chains are often critical for protein function, mediating interactions with other molecules and contributing to conformational changes. NMR relaxation experiments on ¹³C-labeled residues can provide detailed information about these motions over a wide range of timescales. nih.gov By incorporating L-PHENYLALANINE-N-T-BOC (2-¹³C) into a protein, the dynamics of the phenylalanine backbone at the Cα position can be specifically probed. Relaxation parameters such as T1, T2, and the heteronuclear Overhauser effect (NOE) for the ¹³C nucleus at the C2 position can be measured to characterize the local flexibility of the polypeptide chain at that specific phenylalanine residue. nih.govacs.orgacs.org This information is vital for understanding enzyme mechanisms, protein-ligand binding, and allosteric regulation.
| NMR Relaxation Parameter | Timescale of Motion Probed | Information on Dynamics |
| T1 (Spin-lattice relaxation) | Picoseconds to nanoseconds | Fast local motions |
| T2 (Spin-spin relaxation) | Microseconds to milliseconds | Slower conformational exchange |
| Heteronuclear NOE | Picoseconds to nanoseconds | Rigidity of the backbone |
Resonance Assignment Strategies Using Positional ¹³C Labeling
A prerequisite for any detailed NMR study of a protein is the assignment of specific resonance signals to individual atoms in the protein sequence. For larger proteins, this can be a formidable task. Positional ¹³C labeling, as provided by L-PHENYLALANINE-N-T-BOC (2-¹³C), can greatly simplify this process. nih.govresearcher.life The known location of the ¹³C label provides a starting point for connecting sequential amino acids in the protein backbone. Triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA) that correlate the amide proton and nitrogen with the alpha-carbon of the same and preceding residue are fundamental to sequential assignment. meihonglab.com The specific ¹³C label at the C2 (Cα) position of phenylalanine provides a strong and unambiguous signal in these experiments, acting as an anchor point to assign neighboring residues and trace the polypeptide chain. nih.gov
Quantitative Proteomics and Metabolomics Research
Quantitative analysis of proteins and metabolites is essential for understanding cellular function and disease. Stable isotope labeling has become a cornerstone of quantitative mass spectrometry-based approaches in these fields. oup.comoup.com
Application as Internal Standards in Mass Spectrometry-Based Quantification
In quantitative proteomics and metabolomics, an internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and instrument response. thermofisher.comisolife.nliroatech.com Isotopically labeled molecules are ideal internal standards because they are chemically identical to their unlabeled counterparts but can be distinguished by their mass difference in a mass spectrometer. oup.comoup.comcpcscientific.com
L-PHENYLALANINE-N-T-BOC (2-¹³C) can be used to synthesize ¹³C-labeled peptides that serve as internal standards for the absolute quantification (AQUA) of specific proteins. cpcscientific.comnih.gov A known amount of the heavy, ¹³C-labeled peptide is spiked into a biological sample. After proteolytic digestion, the sample is analyzed by mass spectrometry. The ratio of the signal intensity of the endogenous (light) peptide to the spiked-in (heavy) peptide allows for precise and accurate quantification of the target protein. nih.gov Similarly, deprotected L-Phenylalanine (2-¹³C) can be used as an internal standard for the accurate quantification of free phenylalanine in biological fluids, which is critical for the diagnosis and monitoring of metabolic diseases like phenylketonuria. nih.gov The use of such internal standards is crucial for achieving the high level of accuracy and reproducibility required in clinical and research settings. thermofisher.comisolife.nl
| Application Area | Analyte Quantified | Significance |
| Quantitative Proteomics | Specific Peptides/Proteins | Accurate protein expression profiling |
| Clinical Metabolomics | Phenylalanine | Diagnosis and monitoring of Phenylketonuria (PKU) |
| Pharmacokinetic Studies | Phenylalanine-containing drugs | Drug metabolism and disposition |
Development of Isotope Dilution Mass Spectrometry (IDMS) Methods
Isotope Dilution Mass Spectrometry (IDMS) stands as a gold-standard for precise quantification of analytes in complex matrices. The incorporation of a stable isotope-labeled internal standard, such as L-PHENYLALANINE-N-T-BOC (2-13C), is central to the accuracy of this technique. By adding a known amount of the labeled compound to a sample, any variations in sample preparation and instrument response can be normalized, leading to highly accurate and reproducible measurements of the endogenous, unlabeled L-phenylalanine.
The use of 13C-labeled phenylalanine, including ring-labeled variants, has been instrumental in measuring muscle protein synthesis rates and studying metabolic flux. nih.gov Different mass spectrometry techniques, including gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS), liquid chromatography-tandem mass spectrometry (LC/MS/MS), and gas chromatography-tandem mass spectrometry (GC/MS/MS), have been compared for their efficacy in measuring the incorporation of L-[ring-13C6]phenylalanine into muscle proteins, highlighting the versatility of isotopically labeled phenylalanine in metabolic research. nih.gov
Table 1: Comparison of Mass Spectrometry Techniques for the Analysis of L-[ring-13C6]phenylalanine Enrichment in Muscle Protein
| Technique | Sample Isotope Enrichment Range (MPE) | Coefficient of Determination (R²) vs. GC/C/IRMS | Intra-assay CV (%) | Inter-assay CV (%) | Muscle Sample Size Required (μg) |
| GC/C/IRMS | 0.0091 - 0.1312 | - | 13.0 | 9.2 | 8 |
| LC/MS/MS | 0.0091 - 0.1312 | 0.9962 | 1.7 | 3.2 | 0.8 |
| GC/MS/MS | 0.0091 - 0.1312 | 0.9942 | 6.3 | 10.2 | 3 |
| GC/MS | 0.0091 - 0.1312 | 0.9217 | 13.5 | 25 | 3 |
MPE: Molar Percent Excess, CV: Coefficient of Variation. Data adapted from a comparative study on mass spectrometry techniques. nih.gov
Metabolic Labeling Strategies in Proteomics (e.g., SILAC-like approaches)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique for quantitative proteomics. thermofisher.comchempep.comnih.gov This method involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into proteins during translation. thermofisher.com While 13C-labeled lysine and arginine are the most commonly used amino acids in SILAC due to the specificity of trypsin cleavage, the principles of SILAC can be extended to other amino acids, including phenylalanine, for specific research questions. nih.gov
In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (natural abundance) amino acid, while the other population is cultured in a medium with the "heavy" (isotopically labeled) counterpart, such as a medium containing L-PHENYLALANINE-N-T-BOC (2-13C) after deprotection of the Boc group. After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid, the cell populations can be subjected to different experimental conditions. chempep.com The proteomes are then combined, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the precise relative quantification of protein abundance between the two conditions. thermofisher.com
The versatility of SILAC allows for multiplexing, where more than two conditions can be compared in a single experiment by using amino acids with different isotopic labels (e.g., medium-heavy and heavy). nih.gov This technique has been instrumental in a wide array of proteomic studies, from deciphering signaling pathways to identifying protein-protein interactions and quantifying changes in post-translational modifications. chempep.com
Research into Self-Assembly and Supramolecular Chemistry of Protected Dipeptides
The self-assembly of small molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry and materials science. Boc-protected phenylalanine derivatives, particularly dipeptides, have garnered significant attention for their ability to form a diverse range of nanostructures, including nanotubes, nanorods, and nanospheres. nih.govmdpi.com These assemblies are driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Investigating Self-Assembly Properties of Boc-Protected Phenylalanine Derivatives
The N-terminal Boc protecting group plays a crucial role in the self-assembly process of phenylalanine-containing peptides. It enhances the hydrophobicity of the molecule, which can influence the packing and morphology of the resulting nanostructures. Studies on various Boc-protected diphenylalanine (Boc-Phe-Phe) derivatives have demonstrated the formation of highly ordered tubular nanostructures and nanospheres under different solvent conditions. nih.govmdpi.com The modification of the C-terminus and the introduction of different functional groups can further tune the self-assembly behavior, leading to a variety of supramolecular architectures.
Formation of Nanostructures and Advanced Materials
The self-assembly of Boc-protected phenylalanine dipeptides has been harnessed to create advanced materials with interesting properties. For instance, a novel chiral, aromatic-rich Boc-Phe-Phe dipeptide derivative functionalized with a benzothiazole bicyclic ring has been shown to self-assemble into fluorescent nanospheres and nanobelts with tunable morphologies depending on the solvent system. mdpi.com These nanostructures exhibit enhanced fluorescence and nonlinear optical properties, highlighting their potential in photonics and advanced materials. mdpi.com The piezoelectric properties of self-assembled Boc-diphenylalanine nanotubes embedded in biocompatible polymers have also been explored, demonstrating their ability to generate electricity from mechanical force. sigmaaldrich.com
Table 2: Nanostructures Formed from Self-Assembly of Boc-Protected Phenylalanine Derivatives
| Derivative | Solvent System | Resulting Nanostructure | Key Finding |
| Boc-Phe-Phe-Benzothiazole | HFP/ultra-pure water (1:1) or Ethanol/ultra-pure water (1:1) | Nanospheres and Nanobelts | Tunable morphology and enhanced fluorescence. mdpi.com |
| Boc-diphenylalanine | Dichloromethane | Nanotubes | Formation of piezoelectric hybrid materials. sigmaaldrich.com |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/water | Microtapes | Formation of non-centrosymmetric crystals with nonlinear optical properties. isotope.com |
| Boc-L-phenylalanyl-L-tyrosine | Ethanol/water or HFP/water | Microspheres or Microtapes | Solvent-dependent morphology. eurisotop.com |
HFP: 1,1,1,3,3,3-hexafluoro-2-propanol
Impact of Isotopic Labeling on Self-Assembly Kinetics and Morphology
Studies on 13C labeled phenylalanine and tyrosine residues in dipeptides have shown that the 13C chemical shifts are sensitive to local electrostatic field effects, providing a probe for the local environment within a self-assembled structure. nih.gov While direct comparative studies on the self-assembly kinetics and morphology of L-PHENYLALANINE-N-T-BOC (2-13C) versus its unlabeled counterpart are not extensively documented in the reviewed literature, the principles of using isotopic labels to probe molecular interactions suggest that such studies could reveal subtle but important details about the packing and dynamics within the supramolecular assembly. For instance, even a single amino acid substitution with its enantiomer can lead to significant variations in self-assembled nanostructures and their biological functions, underscoring the sensitivity of self-assembly processes to minor molecular changes. rsc.org
Theoretical and Computational Approaches
Isotopic Effects on Reaction Kinetics and Thermodynamics
The substitution of a 12C atom with a 13C atom at a specific molecular position, such as the Cα in L-phenylalanine-N-t-BOC (2-13C), can subtly influence the rates and equilibria of chemical reactions. These phenomena, known as kinetic isotope effects (KIEs) and thermodynamic isotope effects, arise from the mass difference between the isotopes, which affects the vibrational frequencies of chemical bonds.
Kinetic Isotope Effects (KIEs):
The KIE is the ratio of the rate constant of a reaction with a lighter isotope (k_light) to that with a heavier isotope (k_heavy). For 13C, this effect is typically small but can be significant for reactions where the bond to the isotopic atom is broken or significantly altered in the rate-determining step. In the context of L-phenylalanine-N-t-BOC (2-13C), a primary KIE would be expected in reactions involving the cleavage of the Cα-H or Cα-N bonds.
While specific studies on the KIE of L-phenylalanine-N-t-BOC (2-13C) are not widely reported, research on other amino acids provides a strong theoretical basis. For instance, studies on the enzymatic reactions of aspartate aminotransferase have utilized 13C and 15N labeling to probe reaction mechanisms. bonvinlab.orgnih.gov These investigations have shown that heavy atom isotope effects can help elucidate rate-limiting steps, such as Cα-H bond cleavage or hydrolysis. bonvinlab.orgnih.gov Neglecting these kinetic isotope effects in metabolic flux analysis, which often uses 13C-labeled compounds, can lead to significant errors in the determined fluxes. nih.gov
| Isotope Position | Type of Isotope Effect | Expected Impact on Reaction Rate |
| Cα (2-position) | Primary 13C KIE | Slower rate for reactions involving Cα bond cleavage |
| - | Secondary 13C KIE | Minor changes in rate for reactions where the Cα bond is not broken |
Thermodynamic Isotope Effects:
Thermodynamic or equilibrium isotope effects refer to the influence of isotopic substitution on the equilibrium constant of a reaction. These effects are generally smaller than KIEs and are related to the changes in zero-point vibrational energies between the isotopically substituted reactants and products. For L-phenylalanine-N-t-BOC (2-13C), the heavier 13C atom at the Cα position will slightly lower the molecule's zero-point energy compared to its 12C counterpart. This can lead to a small shift in the equilibrium position of reactions, such as those involving peptide bond formation or enzymatic binding.
Molecular Dynamics Simulations of Labeled Peptides
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. By incorporating isotopically labeled amino acids like L-phenylalanine-N-t-BOC (2-13C) into peptide or protein models, researchers can gain insights into their conformational dynamics, folding, and interactions.
In an MD simulation, the only modification required to represent L-phenylalanine-N-t-BOC (2-13C) is to change the mass of the Cα atom from approximately 12.011 amu to 13.003 amu in the simulation's topology file. While the electronic structure and, therefore, the force field parameters (bond lengths, angles, dihedrals, and partial charges) are considered identical to the unlabeled compound, the change in mass can subtly influence the dynamics. The heavier isotope will have a slightly reduced vibrational frequency and velocity, which could, in principle, affect local conformational sampling and the rates of conformational transitions.
Investigate local conformational preferences: The altered mass at the Cα position could have a minor influence on the backbone dihedral angles (phi and psi) and the chi1 side-chain torsion angle, potentially altering the population of different conformational states.
Study the dynamics of peptide folding and unfolding: By tracking the trajectory of the peptide over time, one could assess whether the isotopic label affects the kinetics or pathways of folding.
Analyze vibrational spectra: The change in mass at the Cα position would lead to a predictable shift in the vibrational frequencies involving this atom, which can be calculated from the simulation and compared with experimental spectroscopic data.
| Simulation Parameter | Modification for L-PHENYLALANINE-N-T-BOC (2-13C) | Potential Observables |
| Atomic Mass of Cα | Set to ~13.003 amu | Altered vibrational frequencies, subtle changes in kinetic properties |
| Force Field Parameters | Generally unchanged from standard phenylalanine | Conformational dynamics (phi, psi, chi angles), folding pathways |
Computational Prediction of NMR Chemical Shifts for Isotope Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for confirming the successful and specific incorporation of isotopic labels. The prediction of NMR chemical shifts using computational methods provides a powerful tool for verifying the exact location of the 13C atom in L-phenylalanine-N-t-BOC (2-13C).
The most common computational approach for predicting NMR chemical shifts is based on Density Functional Theory (DFT). The process typically involves:
Conformational Search: Identifying the low-energy conformations of the molecule, as the observed NMR spectrum is an average over the populated conformational ensemble.
Geometry Optimization: Optimizing the geometry of each relevant conformer at a chosen level of theory.
NMR Shielding Calculation: Calculating the magnetic shielding tensor for each nucleus in each conformer.
Chemical Shift Prediction: Converting the calculated shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For L-phenylalanine-N-t-BOC (2-13C), a DFT calculation would predict a 13C chemical shift for the Cα position that can be directly compared with the experimentally measured value. Furthermore, the presence of the 13C label at the Cα position induces small but measurable shifts in the NMR signals of neighboring nuclei, particularly the directly attached 1H (the α-proton). These one-bond and two-bond isotope shifts on proton chemical shifts are typically on the order of parts per billion (ppb) and can be predicted computationally. vtt.finih.gov The agreement between the predicted and experimental 13C and 1H chemical shifts, including the subtle isotopic shifts, provides definitive evidence for the location of the label.
Recent advances have also seen the application of machine learning models trained on large datasets of experimental and calculated NMR data to predict chemical shifts with high accuracy and at a fraction of the computational cost of traditional DFT methods. digitellinc.com
| Nucleus | Predicted Effect of 2-13C Labeling | Typical Magnitude of Isotope Shift |
| Cα (2-position) | Direct observation of 13C signal | - |
| Hα | Upfield shift in 1H NMR spectrum (one-bond isotope effect) | -1.5 to -2.5 ppb nih.gov |
| Cβ (3-position) | Upfield shift in 13C NMR spectrum (one-bond isotope effect) | - |
| Hβ | Upfield shift in 1H NMR spectrum (two-bond isotope effect) | ~ -0.7 ppb nih.gov |
Emerging Research Frontiers and Future Prospects
Development of Novel Labeled Amino Acid Derivatives
Research is actively focused on creating new and more sophisticated labeled amino acid derivatives to probe complex biological systems. While L-Phenylalanine-N-t-Boc (2-¹³C) is a key reagent, the field is expanding to include multi-isotope and functionally diverse labels.
Recent developments include the synthesis of amino acids with multiple isotope labels, such as those combining ¹³C, ¹⁹F, and ²H. nih.gov For example, researchers have developed a method to create [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine, which can be metabolized by E. coli to be incorporated into proteins. This triple-labeling approach provides a more detailed reporter for nuclear magnetic resonance (NMR) studies of protein structure and dynamics. nih.gov
Furthermore, versatile and high-yield synthetic routes are being established for various ¹³C methyl-labeled amino acids. nih.gov These methods, sometimes employing palladium-catalyzed C(sp³)-H functionalization, allow for the efficient production of labeled isoleucine and valine, which can then be incorporated into proteins in mammalian cells, a task not feasible with traditional metabolic labeling techniques in these systems. nih.gov The ability to label specific positions on different amino acids provides researchers with a toolkit to investigate the mobility and interaction of specific side-chains within large protein structures like collagen. capes.gov.br
Table 1: Examples of Novel Labeled Amino Acid Derivatives and Their Applications
| Labeled Amino Acid Derivative | Isotope(s) | Research Application | Reference |
|---|---|---|---|
| [4-¹³C, 2,3,5,6-²H₄] 4-fluorophenylalanine | ¹³C, ¹⁹F, ²H | Protein NMR studies, reporter for ligand binding and conformational changes. | nih.gov |
| ¹³C-γ2-Isoleucine, ¹³C-γ1,γ2-Valine | ¹³C | Study of large, complex proteins via solution-based NMR; incorporation into proteins in mammalian cells. | nih.gov |
| [3-¹³C]Alanine, [methyl-¹³C]Methionine | ¹³C | Investigation of amino acid side-chain mobility and interactions within collagen fibrils using ¹³C NMR. | capes.gov.br |
Integration with Advanced Analytical Platforms
The utility of L-Phenylalanine-N-t-Boc (2-¹³C) and its analogues is magnified when coupled with state-of-the-art analytical technologies, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
In mass spectrometry, stable isotope-labeled amino acids are fundamental for quantitative proteomics and metabolomics. nih.govisotope.com They serve as ideal internal standards, improving the accuracy and precision of measurements by correcting for analytical variability. mdpi.com Advanced techniques like gas chromatography/triple-stage quadrupole mass spectrometry (GC/MS/MS) can measure very low levels of enrichment of labeled phenylalanine in biological samples, offering high selectivity and sensitivity. nih.gov This allows for precise quantification of protein synthesis and breakdown rates.
NMR spectroscopy greatly benefits from ¹³C labeling, as it has transformed the study of protein structure and dynamics. nih.govcreative-proteomics.com Isotopic labeling of specific amino acids allows researchers to overcome the challenges of studying large and complex proteins that were previously inaccessible. nih.govnih.gov For instance, labeling the carbonyl position of an amino acid with ¹³C in a deuterated background enables the observation of selective and sensitive cross-peaks in TROSY-HNCO experiments, providing clear structural information for proteins larger than 40 kDa. nih.gov
Table 2: Advanced Analytical Platforms and Their Applications with Labeled Phenylalanine
| Analytical Platform | Application | Key Advantage | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Metabolomics, Proteomics, Metabolic Flux Analysis | Absolute quantification of metabolites and proteins, pathway tracing. | nih.govmdpi.comnih.gov |
Potential in Systems Biology and Multi-Omics Research
Stable isotope labeling with compounds like L-Phenylalanine-N-t-Boc (2-¹³C) is a cornerstone of systems biology and multi-omics research. frontiersin.org These fields aim to understand the complex interactions within entire biological systems by integrating data from genomics, proteomics, and metabolomics.
Metabolic Flux Analysis (MFA) is a key application where stable isotope tracers are indispensable. creative-proteomics.com By introducing a ¹³C-labeled precursor like L-phenylalanine into a biological system, researchers can trace the flow of the ¹³C atom through interconnected metabolic pathways. mdpi.comsmolecule.com This provides deep insights into the dynamic behavior of metabolic networks under various conditions, allowing scientists to map pathway activity, identify regulatory nodes, and discover previously unknown metabolic routes. nih.govmdpi.com
The integration of stable isotope labeling into untargeted metabolomics workflows is a particularly powerful approach. It helps to overcome major limitations by enabling accurate metabolite identification and absolute quantification, which are often challenging in standard metabolomics studies. nih.gov This rather unbiased method can reveal unexpected changes in metabolic fluxes, deepening the understanding of disease mechanisms and forming the basis for novel diagnostic and therapeutic strategies. frontiersin.org
Green Chemistry Approaches to L-PHENYLALANINE-N-T-BOC (2-¹³C) Synthesis
The synthesis of protected amino acids, a fundamental process in pharmaceutical and research chemical production, has traditionally relied on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. rsc.org In response, green chemistry principles are being applied to develop more sustainable synthetic routes.
One promising approach involves replacing conventional solvents with greener alternatives. Propylene (B89431) carbonate, a biodegradable and less toxic solvent, has been shown to be an effective replacement for DCM and DMF in both the coupling and deprotection steps of solution-phase peptide synthesis using Boc-protected amino acids. rsc.org
Another innovative strategy is the use of water as a solvent, which is the ultimate green solvent. greentech.frsemanticscholar.org This has been achieved through micellar catalysis, where the reaction occurs within the core of nanomicelles formed by a designer surfactant in an aqueous solution. This method has been successfully used for tandem deprotection and coupling sequences in solution-phase peptide synthesis without significant loss of efficiency or stereointegrity. greentech.fr Additionally, a new green methodology for the direct synthesis of Boc-protected amino acid esters utilizes dimethyl carbonate (DMC), a more environmentally benign reagent. researchgate.net These advancements aim to reduce the environmental footprint associated with the production of important reagents like L-Phenylalanine-N-t-Boc (2-¹³C).
Table 3: Green Chemistry Strategies for Boc-Amino Acid Synthesis
| Green Chemistry Approach | Description | Key Advantage | Reference |
|---|---|---|---|
| Alternative Solvents | Use of propylene carbonate to replace dichloromethane (DCM) and dimethylformamide (DMF). | Reduced toxicity and environmental impact; comparable reaction yields. | rsc.org |
| Micellar Catalysis in Water | Peptide synthesis performed in water using a designer surfactant (e.g., TPGS-750-M) to form nanomicelles. | Eliminates the need for hazardous organic solvents; reduces waste (lower E-Factor). | greentech.fr |
| Benign Reagents | Use of dimethyl carbonate (DMC) for the protection and esterification of amino acids. | A greener alternative to traditional esterification methods. | researchgate.net |
Q & A
Q. What are the optimal synthetic methods for producing L-PHENYLALANINE-N-T-BOC (2-13C), and how is its purity validated?
The synthesis involves reacting L-phenylalanine with 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile in a mixed solvent system (deoxygenated water and triethylamine). Post-reaction purification steps include ether extraction, acidification, chloroform extraction, and vacuum evaporation. Characterization is performed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic labeling at the C2 position and assess chemical purity (melting point: 86–88°C; optical rotation: [α]D²⁰ −3.6° in HOAc) .
Q. How is L-PHENYLALANINE-N-T-BOC (2-13C) utilized in metabolic pathway tracing?
The 13C label at the C2 position enables precise tracking of phenylalanine metabolism via techniques like NMR and MS. For example, in studies of cytochalasin D biosynthesis, the labeled compound is incorporated into fungal secondary metabolites, allowing researchers to map carbon flux through isotopic enrichment patterns in 13C NMR spectra . This approach resolves metabolic branching points and quantifies pathway contributions .
Q. What distinguishes L-PHENYLALANINE-N-T-BOC (2-13C) from other isotopically labeled phenylalanine derivatives?
Unlike uniformly labeled (U-13C9) or ring-13C6 variants, the C2-specific label minimizes isotopic dilution in downstream metabolites, enhancing signal clarity in tracer studies. Comparative studies show that C2 labeling is particularly effective for tracking early steps in phenylalanine catabolism (e.g., conversion to tyrosine or phenylpyruvate) without interference from endogenous unlabeled pools .
Advanced Research Questions
Q. How can researchers optimize experimental designs for 13C metabolic flux analysis (MFA) using L-PHENYLALANINE-N-T-BOC (2-13C)?
Parallel labeling experiments with complementary tracers (e.g., [1-13C]glucose + L-PHENYLALANINE-N-T-BOC (2-13C)) improve flux resolution by covering overlapping pathways. Statistical frameworks like flux precision scoring, validated in bacterial systems, recommend combining tracers to reduce parameter uncertainty. For mammalian systems, pulse-chase protocols with timed MS sampling are critical for dynamic flux quantification .
Q. What strategies resolve contradictions in isotopic enrichment data from tracer studies?
Discrepancies often arise from isotopic scrambling or unaccounted side reactions. Cross-validation using orthogonal techniques (e.g., comparing NMR-derived 13C positional enrichment with MS-based isotopomer distributions) is essential. For example, in cytochalasin D studies, mismatched 13C-15N isotopomer ratios indicated non-enzymatic side reactions, requiring kinetic modeling to adjust flux estimates .
Q. How does L-PHENYLALANINE-N-T-BOC (2-13C) facilitate structural elucidation of complex natural products?
The compound has been used to biosynthetically label fungal cytochalasans. By analyzing 13C-13C coupling patterns in 2D NMR spectra (e.g., HSQC, HMBC), researchers confirmed the intact incorporation of the phenylalanine-derived moiety into the macrocyclic scaffold. This method bypasses the need for chemical degradation or synthetic derivatization .
Q. What modifications enhance the utility of L-PHENYLALANINE-N-T-BOC (2-13C) in cell-penetration studies?
Functionalizing the Boc group with fluorophores or bioorthogonal tags (e.g., azides for click chemistry) enables real-time tracking of intracellular transport. However, modifications must preserve the compound’s metabolic activity, requiring iterative testing via MS-based uptake assays and competition experiments with unlabeled analogs .
Methodological Considerations
- Isotopic Purity Validation : Always confirm isotopic enrichment (>99% for 13C) via high-resolution MS or quantitative NMR to avoid false positives in tracer studies .
- Sample Preparation : For NMR, use deuterated solvents (e.g., D2O or CD3OD) and suppress water signals to enhance 13C sensitivity .
- Statistical Analysis : Apply Bayesian modeling to flux data to account for biological variability and instrument noise, particularly in low-abundance metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
